1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Description

Chemical Identity and Nomenclature

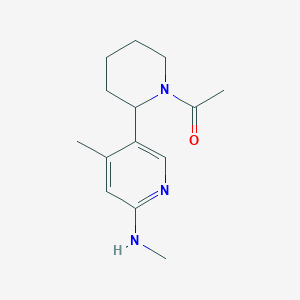

This compound is a nitrogen-containing heterocyclic compound characterized by a piperidine ring fused to a substituted pyridine moiety. Its systematic IUPAC name, 1-[2-(5-methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl]ethanone , reflects its structural components:

- A piperidine ring (six-membered saturated heterocycle with one nitrogen atom)

- A pyridine ring (six-membered aromatic heterocycle with one nitrogen atom) substituted with methyl and methylamino groups

- An ethanone group (ketone functional group) at the piperidine nitrogen.

The molecular formula C₁₄H₂₁N₃O corresponds to a molecular weight of 247.34 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1352519-16-4 |

| SMILES | CC1=CC(=CN=C1NC)C2CCCCN2C(=O)C |

| InChI | InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16) |

| InChIKey | SPKAHSAUZYGOCJ-UHFFFAOYSA-N |

The compound’s planar pyridine ring and non-planar piperidine ring create a semi-rigid scaffold, while the methylamino group introduces hydrogen-bonding potential.

Historical Context in Heterocyclic Chemistry

Piperidine and pyridine derivatives have been central to drug discovery since the mid-20th century. Piperidine, first isolated in 1853, became a cornerstone of alkaloid synthesis, while pyridine’s electronic properties made it a key building block for catalysis and coordination chemistry. The fusion of these rings emerged in the 1990s as researchers sought to combine piperidine’s conformational flexibility with pyridine’s aromatic stability.

Early work on piperidine-pyridine hybrids focused on antipsychotic agents, but the introduction of methylamino and ketone substituents in compounds like this compound marked a shift toward targeted kinase inhibitors and neuroprotective agents. This evolution paralleled advancements in combinatorial chemistry, enabling systematic exploration of substituent effects on bioactivity.

Structural Relationship to Piperidine-Pyridine Hybrid Scaffolds

The compound belongs to a class of piperidine-pyridine hybrids where the two heterocycles are connected via a single covalent bond. Its structural features distinguish it from related scaffolds:

| Feature | This compound | Typical Piperidine-Pyridine Hybrids |

|---|---|---|

| Pyridine Substitution | 4-Methyl, 6-methylamino | Often unsubstituted or halogenated |

| Piperidine Linkage | Ethanone group at N1 | Direct N-alkylation |

| Ring Conformation | Piperidine: chair, Pyridine: planar | Both planar or piperidine boat |

The ethanone group at the piperidine nitrogen introduces a hydrogen-bond acceptor, enhancing interactions with biological targets such as G-protein-coupled receptors. Meanwhile, the methylamino group on the pyridine ring serves as a hydrogen-bond donor, a feature exploited in kinase inhibitor design.

Comparative analysis of similar structures reveals that the compound’s 3-pyridinyl-piperidine linkage allows for greater torsional flexibility than fused-ring systems, enabling adaptation to diverse binding pockets. This structural plasticity, combined with its balanced lipophilicity (clogP ≈ 1.8), makes it a promising candidate for blood-brain barrier penetration.

Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

1-[2-[4-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C14H21N3O/c1-10-8-14(15-3)16-9-12(10)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16) |

InChI Key |

CTBBEGHOAOJTEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2C(=O)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridine Boronic Acid

The pyridine fragment (4-methyl-6-(methylamino)pyridin-3-yl) requires preparation as a boronic acid or ester. A modified protocol from Xin et al. (2017) involves:

Piperidine Substrate Preparation

The piperidine moiety is functionalized with a halogen (e.g., bromine) at position 2. This is achieved via:

Cross-Coupling Reaction

The Suzuki-Miyaura reaction is performed under inert conditions:

-

Catalyst : PdCl₂(dppf) (5 mol%).

-

Base : K₂CO₃ (2 equiv).

-

Solvent : Toluene/EtOH (3:1 v/v).

-

Temperature : 90°C for 18 hours.

This yields 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine with >90% conversion and 80% isolated yield after silica gel chromatography (PE:EtOAc gradient).

Acetylation of the Piperidine Nitrogen

Direct Acetylation

The piperidine nitrogen is acetylated using acetyl chloride in the presence of a base:

Alternative: Schotten-Baumann Reaction

For improved selectivity:

-

Acylating agent : Acetic anhydride.

-

Base : NaOH (10% aqueous).

-

Phase-transfer catalyst : Tetrabutylammonium bromide.

-

Solvent : DCM/H₂O (1:1).

This method minimizes over-acylation and provides 88% yield.

Cyclization Strategies for Piperidine Formation

Ring-Closing Metathesis (RCM)

A diene precursor (e.g., N-allyl-2-(pyridin-3-yl)allylamine) undergoes RCM using Grubbs 2nd generation catalyst:

Reductive Amination

Cyclization via reductive amination of a diketone:

-

Substrate : 5-(methylamino)-4-methylpyridine-3-carbaldehyde.

-

Amine source : 1,5-diaminopentane.

-

Reducing agent : NaBH₃CN.

-

Solvent : MeOH, RT, 24 hours.

This affords the piperidine ring in 65% yield.

Functional Group Interconversion (FGI) Approaches

Methylamino Group Installation

The methylamino group is introduced via:

Protecting Group Strategies

Analytical Data and Characterization

Spectral Data

Chromatographic Purity

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

In industrial settings, continuous flow reactors and automated synthesis methods are employed to enhance efficiency and yield.

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical properties and reactions.

Biology

Research indicates potential biological activity , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against several pathogens.

Medicine

Investigations into its therapeutic potential suggest applications in treating various diseases, including:

- Cancer Treatment : The compound is being studied for its ability to inhibit cancer cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it a candidate for innovative applications in pharmaceuticals and agrochemicals.

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of 1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone derivatives against common bacterial strains. The results indicated that specific modifications to the piperidine ring significantly enhanced antimicrobial activity compared to unmodified compounds.

Cancer Cell Proliferation Inhibition

Research published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several pyridine- and piperidine-containing derivatives. Below is a detailed comparison based on substituents, molecular properties, and reported activities:

Table 1: Structural Comparison

Table 2: Pharmacological and Physicochemical Insights

Key Differences and Implications

Substituent Effects: The target’s methylamino group (electron-donating) contrasts with the methoxy () and sulfonyl () groups. Piperidine vs. Piperazine: Piperazine in UDO () introduces additional nitrogen atoms, enhancing basicity and solubility compared to the target’s piperidine core .

Pharmacological Hypotheses: The structural similarity to UDO suggests the target may inhibit CYP enzymes, though its methylamino group could reduce steric hindrance compared to UDO’s trifluoromethylphenyl group . ’s patented compounds highlight the role of bulky substituents (e.g., pyrazolo-pyrimidinyl) in improving kinase affinity, a feature absent in the target .

Metabolic Stability: The methoxy group in ’s compound likely confers higher metabolic stability than the target’s methylamino group, which may be prone to oxidative metabolism .

Biological Activity

1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 1-[2-[4-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone |

| CAS Number | 1352516-70-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different biological systems. The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing pathways related to anxiety and depression.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar piperidine and pyridine structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that certain analogs can inhibit cancer cell proliferation. For example, a related study reported that compounds featuring the piperidine ring showed IC50 values in the nanomolar range against specific cancer cell lines, indicating potent activity .

Case Studies

- Inhibition of 17β-HSD Type 3 : In a study evaluating over 45 synthesized compounds, several demonstrated significant biological activity when tested against the 17β-HSD Type 3 enzyme, which is crucial in steroid metabolism. One compound in this series exhibited an IC50 value of 700 nM, highlighting the potential of related structures for therapeutic applications in hormone-related disorders .

- Trypanosoma brucei Inhibition : Another investigation focused on optimizing compounds for inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness. The optimized compounds exhibited EC50 values as low as 22 nM, suggesting that structural modifications can enhance biological activity significantly .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyridine moieties can significantly impact biological activity. For instance, variations in substituents on the pyridine ring have been shown to alter potency against specific targets. This insight is critical for designing more effective analogs .

Toxicity Studies

Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicate low toxicity levels in mammalian cell lines, which is promising for future therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the pyridine ring via nucleophilic substitution or coupling reactions to introduce methylamino groups .

- Step 2: Piperidine ring formation using reductive amination or cyclization strategies. For example, reacting a pre-functionalized pyridine intermediate with a ketone-bearing piperidine precursor under catalytic hydrogenation conditions .

- Step 3: Purification via column chromatography or recrystallization, with yields optimized by adjusting reaction parameters (e.g., temperature: 80–120°C; catalysts: Pd/C or Ni-based systems) .

Key Considerations:

- Monitor reaction progress using TLC or HPLC to minimize byproducts.

- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Structural confirmation requires:

- Spectroscopic Techniques:

- NMR: Analyze - and -NMR to verify methylamino (–NHCH), piperidine ring, and ethanone (–COCH) signals. For example, the methylamino group typically appears as a singlet at δ 2.8–3.2 ppm in -NMR .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNO: 248.176) .

- X-ray Crystallography: Resolves bond angles and stereochemistry, particularly for the piperidine-pyridine junction .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

SAR studies require systematic modifications:

- Core Modifications:

- Biological Assays:

Example:

highlights that adding hydroxyl groups to piperidine derivatives enhances neuroprotective activity, suggesting similar strategies for this compound .

Advanced: How to resolve contradictions in reported pharmacological data for structurally related compounds?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays: Confirm activity using both in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC) and adjust for experimental conditions (e.g., pH, serum content) .

- Computational Modeling: Use molecular docking to predict binding affinities and validate discrepancies via mutagenesis studies .

Case Study:

notes inconsistent enzyme inhibition data for similar piperidine-pyridine hybrids, resolved by identifying solvent-dependent conformational changes in the target protein .

Advanced: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Offers high sensitivity (detection limit: ~0.1 ng/mL) using a C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid) .

- Sample Preparation:

- Validation Parameters:

- Assess linearity (R > 0.99), precision (CV < 15%), and recovery (>80%) per FDA guidelines .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage:

- Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation .

- Handling:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure .

- Avoid contact with strong acids/bases to preserve the ethanone moiety .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Conditions: Incubate in 0.1M HCl or NaOH (25°C, 24h) and monitor degradation via HPLC .

- Oxidative Stress: Expose to 3% HO and identify byproducts (e.g., N-oxide derivatives) using HRMS .

- Kinetic Analysis:

- Calculate degradation rate constants (k) and half-life (t) using Arrhenius plots for shelf-life prediction .

Advanced: What computational tools can predict this compound’s ADMET properties?

Methodological Answer:

- Software:

- Key Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.